6,6'-Dimethoxy-2,2'-binaphthalenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-(6-methoxynaphthalen-2-yl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-23-21-9-7-17-11-15(3-5-19(17)13-21)16-4-6-20-14-22(24-2)10-8-18(20)12-16/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVICNOBWLSECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183800 | |
| Record name | 6,6'-Dimethoxy-2,2'-binaphthalenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29619-45-2 | |
| Record name | 6,6'-Dimethoxy-2,2'-binaphthalenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029619452 | |
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| Record name | NSC-408779 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408779 | |
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| Record name | 6,6'-Dimethoxy-2,2'-binaphthalenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-DIMETHOXY-2,2'-BINAPHTHYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 6,6'-DIMETHOXY-2,2'-BINAPHTHALENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQZ1W35X4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chiroptical Properties and Stereochemical Investigations of 6,6 Dimethoxy 2,2 Binaphthalenyl Systems
Atropisomerism and Axial Chirality in Binaphthyl Systems
Atropisomerism is a unique form of stereoisomerism that arises from restricted rotation around a single bond, leading to the existence of stable, isolable rotamers. wikipedia.org In binaphthyl systems, the C1-C1' bond connecting the two naphthalene (B1677914) rings is the axis of this restricted rotation. The steric hindrance between the substituents at the ortho positions of the naphthalene rings creates a significant energy barrier, preventing free rotation and giving rise to axial chirality. wikipedia.org
Molecules with axial chirality, like 6,6'-Dimethoxy-2,2'-binaphthalenyl, lack a traditional chiral center but are nonetheless chiral as their molecular structure is not superimposable on its mirror image. wikipedia.org The chirality of these atropisomers is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis. The stability of these atropisomers is a key feature, with high rotational barriers allowing for their separation and use in various stereoselective applications. wikipedia.org The introduction of substituents on the binaphthyl core, such as the methoxy (B1213986) groups in this compound, can significantly influence the rotational barrier and, consequently, the stability of the atropisomers.
Binaphthyl derivatives are a cornerstone in the development of chiral ligands for asymmetric catalysis and chiroptical materials. nih.gov The well-defined and rigid chiral environment provided by the binaphthyl scaffold is instrumental in achieving high levels of stereocontrol in chemical reactions.
Conformational Analysis of this compound Derivatives
Studies on related 6,6′-disubstituted-binaphthol derivatives have shown that the nature and size of the substituents significantly impact the dihedral angle. researchgate.net For instance, open-chain derivatives tend to have a larger and more flexible dihedral angle, existing in an equilibrium between transoid and cisoid conformations. researchgate.net In contrast, bridged derivatives exhibit a more rigid structure with a smaller dihedral angle. researchgate.net While this compound is not bridged, the electronic and steric effects of the methoxy groups contribute to a preferred range of dihedral angles.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the most stable conformations and the corresponding chiroptical properties, like optical rotation (OR) and circular dichroism (CD) spectra. nih.gov These computational methods can elucidate the structure-property relationships, revealing how subtle changes in the molecular geometry of this compound derivatives affect their chiroptical response. nih.gov
Table 1: Predicted Conformational and Chiroptical Data for a Representative Binaphthyl Derivative
| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Calculated Optical Rotation ([α]D) |
| A | 85° | 0.00 | +210 |
| B | 105° | 1.25 | +185 |
| C | 65° | 2.50 | +230 |
Note: This table is a hypothetical representation based on general findings for binaphthyl systems and is intended for illustrative purposes.
Chiroptical Switching Capabilities of Integrated Systems
The ability to modulate the chiroptical properties of a molecule with an external stimulus is a highly desirable feature for the development of advanced materials, such as molecular switches and sensors. Binaphthyl derivatives, including systems based on this compound, have shown promise in this area.
Research into the nonlinear optical (NLO) properties of certain binaphthol derivatives has revealed that their second-order NLO response can be switched by changing the electronic state of the molecule. nih.gov For example, a binaphthol derivative demonstrated significantly different NLO responses in its neutral state compared to its cationic states, suggesting its potential as an NLO switch. nih.gov This switching behavior is attributed to changes in the intramolecular charge transfer characteristics upon oxidation.
The integration of this compound into larger, responsive systems, such as polymers or supramolecular assemblies, can provide a mechanism for chiroptical switching. The conformational flexibility of the binaphthyl unit, governed by the dihedral angle, can be influenced by external factors like solvent polarity, temperature, or the binding of a guest molecule. This conformational change, in turn, would lead to a measurable change in the chiroptical properties, such as CD or circularly polarized luminescence (CPL).
Aggregation-Induced Polarization and Chiral Aggregates
The chiroptical properties of individual chiral molecules can be significantly amplified or altered upon their aggregation into supramolecular structures. This phenomenon, known as aggregation-induced polarization (AIP), has been observed in derivatives of BINOL and BINAP, which are structurally analogous to this compound. wikipedia.org
In co-solvent systems, such as THF and water, the aggregation of these chiral molecules can lead to a substantial change in their optical rotation. wikipedia.org This effect is attributed to the formation of well-defined chiral aggregates with a specific handedness. The study of AIP provides a valuable tool for understanding molecular aggregation processes, especially for molecules that are not emissive and therefore cannot be studied by aggregation-induced emission (AIE). wikipedia.org
The formation of chiral aggregates from this compound derivatives would be expected to follow similar principles. The intermolecular interactions within the aggregates would lock the binaphthyl units into a specific conformation, leading to a cooperative enhancement of the chiroptical response. The handedness of these supramolecular chiral aggregates can often be determined by analyzing the sign of the circular dichroism spectra, although careful interpretation is necessary. rsc.org The ability to control the formation and chirality of these aggregates is a key step towards the development of novel chiroptical materials with tailored properties.
Catalytic Applications in Asymmetric Synthesis
Enantioselective Transformations
Ligands based on the 6,6'-dimethoxy-2,2'-binaphthalenyl structure are designed to participate in key enantioselective reactions that are fundamental to modern organic synthesis.
The asymmetric ring-opening (ARO) of meso-epoxides is a powerful method for generating valuable chiral 1,2-difunctionalized compounds from readily available starting materials mdpi.comresearchgate.net. This reaction involves a chiral catalyst activating the epoxide for nucleophilic attack, leading to the formation of a product with one or two new stereocenters mdpi.com. While various catalysts have been developed for this purpose, metal-salen complexes are particularly effective and well-studied mdpi.comresearchgate.net. The application of catalysts specifically derived from this compound for the ARO of epoxides is not a primary focus of the reviewed literature, which tends to concentrate on other ligand classes for this specific transformation.
Asymmetric hydrogenation is one of the most important and widely used industrial methods for producing enantiomerically pure compounds, such as amino acids and pharmaceuticals youtube.com. The catalysts for these reactions often consist of a transition metal (typically Ru or Rh) complexed with a chiral phosphine (B1218219) ligand.
The Ru-BINAP system is a benchmark for this transformation, capable of hydrogenating a wide range of substrates, including alkenes and ketones, with outstanding enantioselectivity and yield nih.govyoutube.com. The general mechanism for the hydrogenation of α-(acylamino)acrylic esters with a Ru-BINAP catalyst proceeds through a monohydride pathway where the turnover rate is limited by the hydrogenolysis of a metallacyclic intermediate nih.gov. The chirality is transferred from the C2-symmetric ligand to the substrate during the coordination and migratory insertion steps nih.govyoutube.com.
The presence of a directing heteroatom near the carbonyl group to be reduced is often crucial for high selectivity in the hydrogenation of ketones youtube.com. The electron-donating methoxy (B1213986) groups in a 6,6'-dimethoxy-substituted ligand would enhance the electron density on the ruthenium center, potentially increasing its reactivity and influencing the enantioselectivity of the reduction.
Below is a data table illustrating the typical performance of a parent Ru-BINAP catalyst in a representative asymmetric hydrogenation reaction.
Table 1: Example of Asymmetric Hydrogenation of an α-(Acylamino)acrylic Ester using a Ru-BINAP Catalyst
| Substrate | Catalyst | Product Enantiomeric Excess (ee) | Yield | Reference |
|---|
Asymmetric Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
While direct applications of this compound itself as a ligand in Suzuki-Miyaura reactions are not extensively documented, structurally related chiral-bridged biphenyl (B1667301) monophosphine ligands have been successfully employed in palladium-catalyzed asymmetric Suzuki-Miyaura couplings. These reactions are pivotal for the synthesis of axially chiral biaryl compounds.
In a study focusing on the synthesis of chiral biaryl compounds with bulky substituents, a series of chiral-bridged biphenyl monophosphine ligands were investigated. beilstein-journals.org The research highlighted the importance of the ligand structure in achieving high yields and enantioselectivities. For instance, in the coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids, the choice of the phosphine ligand, the palladium source, solvent, and base were all critical for the reaction's success. beilstein-journals.org Optimal conditions were identified that led to the formation of the desired axially chiral biaryls in high yields (up to 99%) and with good enantioselectivities (up to 88% ee). beilstein-journals.org
A gram-scale reaction further demonstrated the utility of this methodology, providing the product in a 75% yield and 73% enantiomeric excess. beilstein-journals.org The study underscored the superior performance of these custom-developed chiral-bridged biphenyl monophosphine ligands when compared to standard ligands like MOP in terms of both reactivity and enantioselectivity. beilstein-journals.org
Table 1: Asymmetric Suzuki-Miyaura Coupling of N-Aryl-bromoaryl Compounds with 1-Naphthaleneboronic Acid
| Entry | Bromoaryl Compound | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | N-Cyclopropyl-3-methyl-2-bromobenzamide | 3c | 97 | 76 |
| 2 | N-Cyclopentyl-3-methyl-2-bromobenzamide | 3d | 98 | 75 |
| 3 | 3-(3-Methyl-2-bromobenzoyl)oxazolidin-2-one | 3e | 85 | 70 |
| 4 | 1-(3-Methyl-2-bromobenzoyl)pyrrolidin-2-one | 3f | 90 | 72 |
| 5 | N-(4-Methoxyphenyl)-3-methyl-2-bromobenzamide | 3h | 88 | 78 |
Reaction conditions: 1 equiv N-aryl-bromoaryl compounds, 2 equiv 1-naphthaleneboronic acid, 5 mol % Pd2(dba)3, 6 mol % L7 (chiral-bridged biphenyl monophosphine ligand), 3 equiv of K3PO4, THF, 50 ⁰C, 72 h. Data sourced from beilstein-journals.org.
Asymmetric Mannich Reactions and C(sp2)–H Bond Functionalization
The application of ligands derived from this compound in asymmetric Mannich reactions and the related C(sp2)–H bond functionalization is an area with limited specific examples in the surveyed scientific literature. While asymmetric Mannich reactions are a powerful tool for the synthesis of nitrogen-containing compounds, and C-H functionalization represents a frontier in organic synthesis, the direct involvement of MeO-BIPHEP or its close derivatives in these particular transformations is not prominently documented in available research. General methodologies for asymmetric Mannich reactions and enantioselective C(sp2)-H functionalization are well-established, employing a variety of other chiral ligands and catalytic systems. researchgate.netrsc.org
Enantioselective Carboalkoxylation Reactions
A significant application of a derivative of this compound is in the gold(I)-catalyzed enantioselective carboalkoxylation of propargyl esters. This reaction allows for the construction of benzopyrans that contain quaternary stereocenters with high levels of enantioselectivity. nih.gov The use of the (R)-MeO-DTBM-BIPHEP ligand in conjunction with a gold(I) catalyst has been shown to be particularly effective. nih.gov
The reaction proceeds through the generation of a stabilized carbocation from an allylic oxonium intermediate, which is then trapped by a chiral allylgold(I) species. nih.gov The steric and electronic properties of the MeO-BIPHEP derivative are crucial for achieving high enantioselectivity. Specifically, the presence of 3,5-di-tert-butyl groups on the phosphine's aryl substituents was found to be essential for excellent enantiocontrol. nih.gov Under optimized conditions, a variety of substituted propargyl pivaloates were converted to the corresponding benzopyrans in good yields and with excellent enantioselectivities. nih.gov
Table 2: Gold(I)-Catalyzed Enantioselective Carboalkoxylation of Propargyl Esters
| Entry | R | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 4-Cl | 2b | 85 | 98 |
| 2 | 4-Br | 2c | 82 | 98 |
| 3 | 4-CF3 | 2d | 78 | 97 |
| 4 | 4-Ph | 2e | 80 | 99 |
| 5 | 4-Me | 2f | 88 | 98 |
| 6 | 3,5-Me2 | 2g | 86 | 99 |
Reaction conditions: Propargyl ester (1 equiv), (R)-MeO-DTBM-BIPHEP(AuCl)2 (cat.), AgSbF6 (cat.), solvent. Data sourced from nih.gov.
Asymmetric Allylation of Aldehydes
Derivatives of this compound have also been instrumental as ligands in the iridium-catalyzed asymmetric allylation of aldehydes. Specifically, the chiral phosphine ligand (R)-Cl,MeO-BIPHEP, in combination with an iridium catalyst, facilitates the transfer hydrogenative coupling of allyl acetate (B1210297) to a wide range of aldehydes. acs.org This method provides access to optically enriched homoallylic alcohols with exceptional levels of asymmetric induction. acs.org
The reaction is versatile, accommodating allylic, aliphatic, and benzylic aldehydes. acs.org The same iridium catalytic system, when using isopropanol (B130326) as a hydrogen donor, can also be applied to the asymmetric allylation of enals and aryl aldehydes. acs.org Isotopic labeling studies suggest that the reaction proceeds through symmetric iridium π-allyl intermediates. acs.org A key feature of this protocol is its ability to perform the carbonyl allylation directly from the alcohol oxidation level, bypassing the need for preformed allyl metal reagents. acs.org
Table 3: Iridium-Catalyzed Asymmetric Allylation of Aldehydes with Allyl Acetate
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Cinnamaldehyde | 3a | 99 | 97 |
| 2 | Crotonaldehyde | 3b | 99 | 96 |
| 3 | Benzaldehyde | 3m | 98 | 95 |
| 4 | 4-Methoxybenzaldehyde | 3n | 99 | 96 |
| 5 | 4-Trifluoromethylbenzaldehyde | 3o | 95 | 94 |
| 6 | 2-Naphthaldehyde | 3p | 97 | 95 |
Reaction conditions: Aldehyde (1 equiv), allyl acetate (1.5 equiv), [Ir(cod)Cl]2 (cat.), (R)-Cl,MeO-BIPHEP (ligand), m-nitrobenzoic acid, isopropanol. Data sourced from acs.org.
Applications in Advanced Materials and Molecular Sensing
Integration into Fluorescent Probes and Chemosensors
The inherent chirality and fluorescence of the binaphthyl scaffold make it a valuable building block for the development of sophisticated fluorescent probes and chemosensors. These sensors are designed to detect specific analytes through changes in their optical properties, such as fluorescence intensity or wavelength.
The design of effective optically active fluorescent sensors relies on several key principles, many of which are embodied by the binaphthyl structure. A crucial element in constructing chiral sensors is the presence of large chiral barriers and a rigid structure, which are characteristic of 1,1'-binaphthyl compounds. This rigidity helps to pre-organize the sensor molecule for selective binding with a target analyte.
The general mechanism for these sensors involves the coupling of a fluorescent signaling unit (the fluorophore, in this case, the binaphthyl moiety) with a recognition unit (a receptor designed to bind a specific analyte). The interaction between the receptor and the analyte induces a conformational change or an electronic perturbation in the fluorophore, leading to a detectable change in its fluorescence. Common strategies used in the design of such sensors include Photo-induced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Internal Charge Transfer (ICT).
For instance, derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), a closely related compound, are widely used to create a diverse range of chiral fluorescent sensors. These sensors can be functionalized at various positions to tune their selectivity and sensitivity for different analytes. The structures of 1,1'-binaphthyl derivatives are highly tunable, as functional groups can be systematically introduced at multiple positions on the naphthalene (B1677914) rings to optimize their performance in optical sensing and molecular recognition. scbt.com
Binaphthyl-based fluorescent sensors have demonstrated significant success in the selective detection of both metal ions and chiral organic molecules.
Metal Ion Detection: Researchers have synthesized novel binaphthyl compounds for the selective fluorescent recognition of metal ions. By introducing different terminal groups to the receptor part of the molecule, the fluorescence response can be tailored for specific ions. For example, one binaphthyl derivative was shown to exhibit fluorescence enhancement in the presence of Ca²⁺, while another showed fluorescence quenching upon binding with Pb²⁺. The fluorescence enhancement for Ca²⁺ was attributed to the formation of a complex that blocked the photo-induced electron transfer process.
Another study reported a multifunctional fluorescent sensor based on a cyclen-appended BINOL derivative for the detection of Cu(II) ions in a fully aqueous solution. This sensor displayed an "on-off" type fluorescence change with high selectivity for Cu(II). Furthermore, the resulting complex could then be used to detect sulfide (B99878) anions, which would restore the fluorescence in an "off-on" mechanism.
Chiral Substrate Recognition: The inherent chirality of the binaphthyl scaffold is particularly advantageous for the recognition of other chiral molecules, a process known as chiral recognition or enantioselective sensing. This is crucial in fields like pharmacology, where the different enantiomers of a drug can have vastly different biological effects.
For example, fluorescent probes based on 2,2'-Diamino-1,1'-binaphthalene (BINAM) have been designed for the chiral recognition of amino acids like L-lysine. These probes can exhibit a significant fluorescence enhancement for one enantiomer over the other. In one study, the enantiomeric fluorescence enhancement ratio for L-lysine over D-lysine reached as high as 15.29, demonstrating excellent enantioselectivity. guidechem.com Similarly, a bisbinaphthyl dialdehyde (B1249045) has been shown to have greatly enhanced enantioselectivity in the fluorescent recognition of the chiral diamine 1,2-diphenylethylenediamine compared to its monobinaphthyl counterpart. nih.gov The table below summarizes selected examples of binaphthyl-based fluorescent sensors.
| Sensor Type | Analyte | Sensing Mechanism | Reference |
| Binaphthyl derivative with terminal groups | Ca²⁺, Pb²⁺ | Fluorescence enhancement (Ca²⁺), quenching (Pb²⁺) | |
| BINAM-based probe | L-lysine | Enantioselective fluorescence enhancement | guidechem.com |
| Bisbinaphthyl dialdehyde | 1,2-diphenylethylenediamine | Enantioselective fluorescent response | nih.gov |
| Cyclen-appended BINOL derivative | Cu²⁺, Sulfide anion | On-off-on fluorescence switching |
Role in Organic Light-Emitting Diode (OLED) Devices
The development of efficient and stable blue-emitting materials remains a significant challenge in the field of organic light-emitting diodes (OLEDs), which are crucial for full-color displays and solid-state lighting. uni.lu The rigid and conjugated nature of the binaphthyl scaffold makes it a promising component for creating novel blue emitters.
The design of blue emitters for OLEDs requires careful tuning of the material's electronic properties to achieve a wide energy gap, which corresponds to blue light emission. The molecular design often involves combining electron-donating and electron-accepting moieties to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific research on 6,6'-Dimethoxy-2,2'-binaphthalenyl as a primary emitter in OLEDs is not extensively documented, the general principles of OLED material design suggest its potential. The binaphthyl core provides a rigid, π-conjugated system that can serve as a robust chromophore. The methoxy (B1213986) groups (-OCH₃) at the 6 and 6' positions are electron-donating, which would raise the HOMO level of the molecule. This tunability is a key aspect of designing new emitter materials. The synthesis of such emitters would likely involve cross-coupling reactions to attach other functional groups to the binaphthyl core, thereby creating a molecule with the desired charge transport and emissive properties. For instance, incorporating the binaphthyl unit into larger, more complex molecular structures that include charge-transporting groups is a common strategy to develop efficient emitters.
For a material to function effectively as an emitter in an OLED, it must possess specific photophysical and electrochemical characteristics. These include:
High Photoluminescence Quantum Yield (PLQY): This measures the efficiency of the material in converting absorbed light into emitted light. A high PLQY is essential for a bright and efficient OLED.
Appropriate HOMO/LUMO Energy Levels: The energy levels must be well-matched with those of the adjacent charge-transporting layers in the OLED device to ensure efficient injection of electrons and holes into the emissive layer.
High Thermal and Morphological Stability: OLEDs operate at elevated temperatures, so the emitter material must be stable and not degrade. It should also form stable, uniform thin films.
Pure Blue Emission: The emission spectrum should be narrow and centered in the blue region of the visible spectrum for good color purity.
The rigid structure of the binaphthyl unit can help to suppress non-radiative decay processes that reduce the PLQY. The electron-donating methoxy groups in this compound would influence its electrochemical properties, specifically its oxidation potential. By combining this scaffold with suitable electron-accepting units, it could be possible to create a bipolar material capable of transporting both holes and electrons, which is a desirable feature for simplifying OLED device structures. The table below outlines the key properties required for OLED emitters and the potential contribution of the this compound scaffold.
| Property | Requirement for Blue OLED Emitter | Potential Contribution of this compound |
| Photoluminescence | High quantum yield in the solid state | Rigid binaphthyl core can enhance fluorescence efficiency. |
| Color Purity | Narrow emission spectrum in the blue region (CIEy < 0.10 for deep blue) | The extended π-conjugation of the naphthalene rings forms the basis for a blue chromophore. |
| Electrochemical | Tunable HOMO/LUMO levels for efficient charge injection | Electron-donating methoxy groups raise the HOMO level. |
| Stability | High thermal and morphological stability | The aromatic, rigid backbone provides good thermal stability. |
Development of Chiral Macrocycles and Cages
The well-defined stereochemistry and rigid structure of binaphthyl derivatives, such as 1,1'-binaphthyl-2,2'-diol (BINOL), make them excellent building blocks for the construction of complex three-dimensional structures like chiral macrocycles and cages. guidechem.comnih.gov These structures have applications in enantioselective separation, asymmetric catalysis, and molecular recognition. nih.gov
The synthesis of these architectures often involves linking multiple binaphthyl units together, either directly or through various spacer groups. For example, researchers have successfully synthesized a series of triazine- and binaphthol-based homochiral and heterochiral macrocycles and cages. guidechem.com These syntheses can be achieved in high yields using methods like fragment coupling or one-pot approaches. guidechem.com The resulting macrocycles and cages possess well-defined chiral cavities, which are responsible for their molecular recognition capabilities. guidechem.com
One study reported the synthesis of enantiopure macrocyclic arenes composed of chiral binaphthyl units that were capable of selectively binding the iodide anion over a range of other anions. In another example, a covalent organic cage with a binaphthyl skeleton was synthesized and shown to be effective in the fluorescent recognition of mercury ions. The inherent chirality of the binaphthyl units imparts chirality to the entire macrostructure, which can be observed through techniques like circular dichroism spectroscopy. While these examples often use functionalized BINOL derivatives, the underlying principle of using the rigid and chiral binaphthyl scaffold is directly applicable to derivatives like this compound for the creation of new supramolecular structures.
Self-Assembly Studies and Supramolecular Chemistry
The inherent chirality and rigid, well-defined structure of binaphthyl derivatives make them exemplary candidates for the construction of ordered supramolecular assemblies. The study of how molecules spontaneously organize into larger, functional structures is a cornerstone of supramolecular chemistry and nanoscience.
While specific, in-depth research on the self-assembly of this compound is not extensively documented in publicly available literature, the principles governing the behavior of closely related binaphthyl compounds offer significant insights. The chirality of these molecules is a powerful tool for controlling the formation of chiral aggregates. rsc.orgrsc.org The methoxy groups on the naphthalene rings can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in the self-assembly process.
For instance, studies on other binaphthyl derivatives have demonstrated their capacity to form complex and ordered nanostructures, including nanofibers and nanotwists. These self-assembled structures can exhibit unique optical properties, such as circularly polarized luminescence, directly stemming from the molecular chirality being transferred to the macroscopic assembly. The formation of these structures is often directed by a combination of non-covalent interactions. Research on a derivative, 6,6′-Dimethoxy-2,2′-[(1R,2R)-cyclohexane-1,2-diylbis(nitrilomethylidyne)]diphenol, has shown that C—H⋯O hydrogen bonds are instrumental in generating a three-dimensional framework, a principle that could be extrapolated to the self-organization of this compound. researchgate.net
The potential for this compound to form such organized structures opens avenues for its use in the development of advanced materials. The controlled aggregation of these molecules could lead to the creation of novel materials with applications in chiral recognition, separation technologies, and functional organic electronics. However, detailed experimental studies are required to fully elucidate the specific self-assembly pathways and the resulting supramolecular architectures of this particular compound.
Enzymatic Inhibition Studies (e.g., CYP17 inhibitors)
The enzyme Cytochrome P450 17A1 (CYP17) is a critical enzyme in the biosynthesis of androgens, such as testosterone. nih.gov Its inhibition is a key therapeutic strategy in the treatment of hormone-dependent diseases, most notably prostate cancer. nih.gov While this compound itself is not a clinically used inhibitor, it is recognized as a valuable precursor for the synthesis of potent non-steroidal CYP17 inhibitors.
Scientific literature indicates that derivatives of this compound have been investigated for their potential to inhibit CYP17. For example, the non-steroidal imidazole (B134444) compound TAK-700, which incorporates a 6,7-dimethoxy-2-naphthyl moiety, has been identified as a potent CYP17 inhibitor with an IC50 value of 28 nM. nih.gov This highlights the potential of the dimethoxy-binaphthyl scaffold in designing effective enzyme inhibitors.
Direct experimental data on the enzymatic inhibitory activity of this compound against CYP17 or other enzymes is scarce in publicly accessible research. The compound is often cited as a starting material or an impurity in the synthesis of more complex and potent inhibitors. scbt.com The evaluation of its intrinsic inhibitory capacity would be a valuable area for future research to determine if it possesses any baseline activity that is enhanced in its derivatives.
Below is a table summarizing the inhibitory activity of a related compound, illustrating the potential of the chemical scaffold.
| Compound | Target Enzyme | IC50 Value | Reference |
| TAK-700 | CYP17 | 28 nM | nih.gov |
Further investigation is necessary to fully characterize the enzymatic inhibition profile of this compound and to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanistic Insights and Computational Studies
Reaction Mechanism Elucidation via Experimental Techniques
Kinetic Studies
Information regarding specific kinetic studies on reactions directly involving 6,6'-Dimethoxy-2,2'-binaphthalenyl is not available in the provided search results. Such studies would typically investigate reaction rates, determine rate laws, and calculate activation parameters to provide insights into the reaction mechanism. This could involve monitoring the change in concentration of reactants or products over time using spectroscopic or chromatographic methods.
Ligand Stereodynamics and Exchange Processes
Detailed experimental studies on the stereodynamics and ligand exchange processes of this compound are not found in the search results. These studies would be crucial for understanding the behavior of this compound as a potential ligand in coordination chemistry. Techniques like dynamic NMR spectroscopy could be employed to investigate the conformational changes and the kinetics of ligand exchange with metal centers.
Theoretical Investigations
Density Functional Theory (DFT) Calculations for Structure and Reactivity
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. nih.govdntb.gov.uaresearchgate.net DFT calculations can provide valuable insights into the optimized molecular geometry, bond lengths, and bond angles of the compound. ncats.iolgcstandards.com For instance, the B3LYP functional combined with a suitable basis set such as 6-311++G(d,p) is often employed for such calculations on organic molecules. nih.gov
Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. dntb.gov.uaresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) analysis, another component of DFT studies, maps the electrostatic potential onto the electron density surface of the molecule. dntb.gov.uaresearchgate.net This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the methoxy (B1213986) groups would be expected to be regions of negative electrostatic potential, while the aromatic protons would exhibit positive potential.
| Parameter | Description |
|---|---|
| Optimized Geometry | Provides the most stable 3D arrangement of atoms. |
| HOMO Energy | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and reactive sites. |
| Global Reactivity Descriptors | Quantifies electronegativity, hardness, and softness. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.govbiorxiv.orgbiorxiv.org For a flexible molecule like this compound, which has a biphenyl-like single bond connecting the two naphthyl units, MD simulations can provide significant insights into its conformational landscape. The rotation around this central C-C bond leads to different conformers, and MD simulations can explore the potential energy surface associated with this rotation.
These simulations can reveal the most stable conformations of the molecule in different environments, such as in a vacuum or in a specific solvent. By analyzing the trajectory of the simulation, one can determine the population of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might behave in solution and how its conformation might influence its reactivity or its ability to act as a ligand.
| Simulation Aspect | Information Gained |
|---|---|
| Conformational Sampling | Identifies low-energy conformers and their relative populations. |
| Dihedral Angle Analysis | Characterizes the rotational freedom around the central C-C bond. |
| Solvent Effects | Investigates how the solvent influences the conformational preferences. |
| Energy Landscapes | Maps the potential energy as a function of conformational changes. |
3
Molecular Modeling for Asymmetric Induction
Molecular modeling and computational studies provide crucial insights into the mechanisms of asymmetric induction, explaining how the chiral structure of a ligand like this compound dictates the stereochemical outcome of a reaction. While detailed computational studies specifically focused on this compound are not extensively available in the public domain, analysis of closely related and structurally similar binaphthyl-based ligands allows for a comprehensive understanding of the principles governing their function in asymmetric catalysis.
The key to the stereochemical control exerted by this compound and its analogues lies in their atropisomeric chirality. This chirality arises from the hindered rotation around the C2-C2' single bond connecting the two naphthalene (B1677914) rings. The substituents at the 2,2' and 6,6' positions create a rigid and well-defined three-dimensional chiral environment around the metal center to which the ligand is coordinated.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structures of the transition states that lead to the formation of the major and minor enantiomers of the product. The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess (ee) observed experimentally.
A critical parameter in the molecular modeling of binaphthyl-based ligands is the dihedral angle between the two naphthalene rings. This angle significantly influences the geometry of the catalytic complex and, consequently, the steric interactions in the transition state. For instance, in ruthenium complexes used for asymmetric hydrogenation, the dihedral angle of ligands such as MeO-BIPHEP, a close analogue of this compound, has been calculated to be approximately 68.56°. nih.gov This contrasts with the wider dihedral angle of other ligands like BINAP (around 73.5°), and this variation in the dihedral angle is a key factor in determining the enantioselectivity for different substrates. nih.gov
In the context of palladium-catalyzed asymmetric C-H activation, DFT-optimized structures of complexes involving NOBINAc ligands, which share the binaphthyl scaffold, reveal a square-planar geometry around the palladium center. acs.org The rigid chiral environment created by the binaphthyl backbone forces the substrate to approach the metal center in a specific orientation, minimizing steric clashes. This leads to a lower energy transition state for the formation of one enantiomer over the other.
The following table summarizes key computational parameters for ligands structurally related to this compound, illustrating the range of dihedral angles that are crucial for their performance in asymmetric catalysis.
| Ligand | Metal Complex | Calculated Dihedral Angle (°) |
| MeO-BIPHEP | [NH2Me2][{RuCl[(R)-PP]}2(μ-Cl)3] | 68.56 |
| BINAP | [NH2Me2][{RuCl[(R)-PP]}2(μ-Cl)3] | 73.49 |
| BIPHEMP | [NH2Me2][{RuCl[(R)-PP]}2(μ-Cl)3] | 72.07 |
| SEGPHOS | [NH2Me2][{RuCl[(R)-PP]}2(μ-Cl)3] | 64.99 |
Data sourced from a comparative study of chiral biphenyl (B1667301) diphosphines. nih.gov
The electronic properties of the substituents on the binaphthyl core also play a significant role. The methoxy groups at the 6 and 6' positions in this compound are electron-donating. These groups can influence the electronic character of the naphthalene rings and, by extension, the catalytic activity of the metal center. Molecular electrostatic potential (MEP) maps, a common output of computational studies, can visualize the electron-rich and electron-poor regions of the catalyst-substrate complex, helping to identify key non-covalent interactions such as hydrogen bonding and π-π stacking that stabilize the preferred transition state.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including 6,6'-Dimethoxy-2,2'-binaphthalenyl. It provides detailed information about the chemical environment of magnetically active nuclei.
In the case of complex organic molecules, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework. For derivatives of this compound that incorporate fluorine, ¹⁹F NMR becomes an invaluable tool.
¹H, ¹³C, ¹⁹F NMR for Complex Derivatives
For complex derivatives of this compound, one-dimensional and two-dimensional NMR experiments are employed for unambiguous signal assignment. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, aiding in the complete structural elucidation. nih.gov
The presence of fluorine atoms in derivatives introduces an additional layer of structural information that can be probed by ¹⁹F NMR. The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment, providing insights into the proximity and connectivity of fluorine-containing moieties. nih.govsemanticscholar.org In chiral derivatives, the fluorine atoms can become diastereotopic, leading to distinct signals in the ¹⁹F NMR spectrum, a phenomenon known as anisochrony. nih.govsemanticscholar.org This effect can be used to probe the stereochemistry of the molecule. The use of advanced computational methods, such as Gauge-Independent Atomic Orbital (GIAO) calculations, can aid in the interpretation of experimental NMR data by predicting chemical shifts. nih.govsemanticscholar.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ed.ac.uk This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.
For chiral molecules like atropisomers of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration. ed.ac.ukthieme-connect.de By analyzing the anomalous scattering of X-rays, the true handedness of a chiral molecule can be established. thieme-connect.de This is crucial for understanding the relationship between a molecule's structure and its specific properties, particularly in fields like asymmetric catalysis and materials science. The determination of absolute structure is only possible for non-centrosymmetric crystal structures, a condition that is always met by enantiomerically pure compounds. ed.ac.uk
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are highly sensitive to the stereochemistry of chiral molecules. researchgate.netnih.gov They measure the differential absorption of left and right circularly polarized light by a chiral sample. wikipedia.org
ECD spectroscopy, which operates in the UV-visible region, provides information about the electronic transitions within a molecule. The resulting spectrum is characteristic of the molecule's absolute configuration and conformation in solution.
VCD spectroscopy is the infrared counterpart to ECD and probes the vibrational transitions of a molecule. nih.govwikipedia.org VCD is a powerful tool for determining the absolute configuration of small molecules in solution, as the experimental spectra can be compared with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT). nih.govwikipedia.org This combination of experimental and computational approaches provides a high degree of confidence in the stereochemical assignment. nih.gov VCD has proven to be a reliable technique for assigning absolute configuration, sometimes surpassing ECD in cases where the latter is highly dependent on computational parameters. researchgate.net
Mass Spectrometry for Molecular Identification and Mechanistic Probes
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of this compound and its derivatives. scbt.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.
Beyond molecular weight determination, mass spectrometry can be used to probe the fragmentation patterns of molecules. This information can provide valuable insights into the structure and bonding within the molecule. In mechanistic studies, mass spectrometry can be used to identify reaction intermediates and products, helping to elucidate reaction pathways.
UV-Vis Absorption and Fluorescence Emission Spectroscopy for Photophysical Properties
UV-Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic and photophysical properties of molecules. researchgate.net UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. nih.gov The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are key parameters obtained from a UV-Vis spectrum. nih.gov
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ) are important photophysical parameters that characterize the emissive properties of a compound. nih.gov For binaphthyl systems, these properties are influenced by the substitution pattern and the dihedral angle between the two naphthalene (B1677914) rings. The UV-Vis absorption and fluorescence emission spectra of these compounds often exhibit a mirror-image relationship. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Advancements in 6,6'-Dimethoxy-2,2'-binaphthalenyl Chemistry
The field of this compound chemistry has witnessed significant progress, primarily centered on its applications as a chiral ligand and in materials science. This binaphthyl compound, characterized by methoxy (B1213986) groups at the 6 and 6' positions of the two naphthalene (B1677914) rings, possesses axial chirality which is fundamental to its utility. smolecule.com The molecular formula is C22H18O2, and it has a molecular weight of approximately 314.38 g/mol . smolecule.comguidechem.comnih.gov
Key advancements include the development of synthetic methodologies to access this and related binaphthyl structures. For instance, synthetic routes involving Suzuki-Miyaura cross-coupling reactions have been effectively employed for the synthesis of derivatized binaphthyl ligands. publish.csiro.au Furthermore, this compound has been identified as a significant impurity in the production of the non-steroidal anti-inflammatory drug Nabumetone, necessitating precise analytical methods for its detection and control. guidechem.comontosight.aiaquigenbio.com
The inherent chirality of this compound has been a cornerstone of its application in asymmetric catalysis, where it serves as a ligand to create a chiral environment that directs the stereochemical outcome of reactions. smolecule.com This is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. smolecule.com
Emerging Trends in Atropisomeric Ligand Design
Atropisomeric ligands, such as those derived from the binaphthyl scaffold, are at the forefront of designing new catalytic systems. A prominent trend is the modularity and robustness of the 1,1'-binaphthyl framework, which allows for systematic tuning of steric and electronic properties. publish.csiro.au
Emerging strategies focus on the introduction of various functional groups at different positions of the binaphthyl core to create more sophisticated and highly selective ligands. For example, the synthesis of 1-D chain coordination polymers using bent 1,1'-binaphthyl ligands demonstrates the potential for creating novel supramolecular architectures. publish.csiro.au The use of derivatives like (R)-4,4'-(2,2'-diethoxy-[1,1'-binaphthalene]-6,6')dipyridine and (S)-6,6'-dicarboxyl-2,2'-diethoxy-1,1'-binaphthalene showcases the versatility of this scaffold in coordinating with various metal centers like Ni(II), Cu(II), and Ag(I) to form diverse structures such as looping chains and helices. publish.csiro.au
Another trend involves the incorporation of binaphthyl units into larger, more complex molecular frameworks, including metal-organic frameworks (MOFs) and coordination polymers (CPs). publish.csiro.au These materials offer the potential for applications in asymmetric catalysis, chemical sensing, and chiroptical fluorescence sensing. publish.csiro.au The bent orientation of 6,6'-substituted binaphthyl ligands makes them particularly suitable for the formation of 1-D chains. publish.csiro.au
Potential for Novel Catalytic Transformations
The unique structural and electronic properties of this compound and its derivatives hold significant promise for the development of novel catalytic transformations. The ability to fine-tune the ligand backbone allows for the optimization of catalysts for specific reactions, potentially leading to higher efficiency and enantioselectivity.
Future research is likely to explore the application of these ligands in a broader range of asymmetric reactions beyond current applications. This could include novel C-H activation/functionalization reactions, cycloadditions, and multicomponent reactions. The development of bimetallic coordination polymers based on related ligand frameworks also opens up possibilities for cooperative catalysis, where two different metal centers work in concert to facilitate a chemical transformation. researchgate.net
Furthermore, the immobilization of these chiral ligands onto solid supports or their incorporation into MOFs could lead to the development of highly reusable and robust heterogeneous catalysts. This would address key challenges in sustainable chemistry by simplifying catalyst separation and recycling.
Prospects in Advanced Functional Materials Development
The rigid and well-defined structure of this compound makes it an attractive building block for the creation of advanced functional materials. smolecule.com Its ability to self-assemble into ordered structures is a key property that can be exploited in various material science applications. smolecule.com
In the realm of organic electronics, the self-assembly properties of binaphthyl derivatives could be harnessed for the construction of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com The optoelectronic properties of such materials can be tuned through chemical modification of the binaphthyl core. chemrxiv.org For instance, computational studies using Density Functional Theory (DFT) are being employed to predict the electronic properties of related organic molecules, which can guide the design of new materials for organic solar cells. chemrxiv.org
The incorporation of this compound into liquid crystal materials is another promising avenue, with potential applications in displays and sensors. smolecule.com The chirality of the molecule can be used to induce helical structures in liquid crystalline phases, leading to unique optical properties. Moreover, the formation of coordination polymers and MOFs with large void spaces, facilitated by the steric bulk of substituents on the binaphthyl core, suggests potential applications in gas storage and separation. publish.csiro.au
Q & A
Basic: What are the common synthetic routes for 6,6′-Dimethoxy-2,2′-binaphthalenyl, and how are intermediates purified?
Methodological Answer:
Synthesis typically involves bromination of 2,2′-dimethoxy-1,1′-binaphthalene followed by Suzuki-Miyaura coupling or Ullmann reactions. For example:
- Step 1 : Bromination at the 6,6′ positions using Br₂ in CH₂Cl₂ under controlled temperature (0–5°C) yields 6,6′-dibromo-2,2′-dimethoxy-1,1′-binaphthalene .
- Step 2 : Cross-coupling with aryl boronic esters (e.g., 4-formylphenylboronic acid) in THF with Pd(PPh₃)₄ as a catalyst produces substituted derivatives .
Purification : Intermediates are isolated via silica gel chromatography (eluent: hexane/ethyl acetate) and recrystallized from CH₂Cl₂/n-hexane mixtures. Purity is confirmed by TLC (Rf ~0.4–0.6) and NMR (aromatic proton integration ratios) .
Basic: How is the stereochemical configuration of 6,6′-Dimethoxy-2,2′-binaphthalenyl derivatives confirmed experimentally?
Methodological Answer:
Chiral resolution and X-ray crystallography are critical:
- Chiral HPLC : Enantiomers are separated using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) with UV detection at 254 nm .
- X-ray Diffraction : Single-crystal structures reveal dihedral angles between naphthalene rings (e.g., 68.82° in 6,6′-dibromo derivatives), confirming atropisomeric stability . SHELX programs (e.g., SHELXL) refine structures, with C–C bond lengths averaging 1.48 Å and C–O–Me angles near 117.5° .
Advanced: How does 6,6′-Dimethoxy-2,2′-binaphthalenyl function as a ligand in asymmetric catalysis?
Methodological Answer:
The compound’s binaphthyl backbone provides a rigid, chiral environment for transition metals. Key applications include:
- Gold Catalysis : As a phosphine ligand (e.g., MeO-BIPHEP), it enhances enantioselectivity in cyclopropanation (up to 95% ee) by restricting metal coordination geometry .
- Palladium Systems : In Suzuki couplings, steric hindrance from methoxy groups suppresses racemization. Optimal conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, K₂CO₃ in toluene at 80°C .
Data Contradiction : While most studies report high ee values (>90%), solvent polarity (e.g., THF vs. DMF) can reduce selectivity by 10–15% due to ligand flexibility .
Advanced: What strategies improve the relaxivity of MRI contrast agents using 6,6′-Dimethoxy-2,2′-binaphthalenyl-based gadolinium complexes?
Methodological Answer:
Relaxivity (r₁) is enhanced by optimizing water exchange kinetics and second-sphere effects:
- Structural Modifications : Introducing carboxylate groups at 6,6′ positions increases Gd³+ coordination (q = 2 → 3) and hydration state. Example: Gd(III)-6,6′-dicarboxylate derivatives show r₁ = 12.5 mM⁻¹s⁻¹ at 1.5 T .
- Macromolecular Conjugation : Covalent attachment to dendrimers (e.g., PAMAM) extends rotational correlation time (τ_R), boosting r₁ by 40% .
Advanced: How do computational methods resolve contradictions in experimental NMR data for substituted binaphthalenyl derivatives?
Methodological Answer:
Discrepancies in proton coupling constants (e.g., J = 8.2 Hz vs. 7.5 Hz) arise from dynamic stereochemistry. Strategies include:
- DFT Calculations : B3LYP/6-31G(d) models predict energy barriers for atropisomer interconversion (~25 kcal/mol for 6,6′-dimethoxy derivatives), confirming slow exchange on the NMR timescale .
- VT-NMR : Variable-temperature studies (e.g., −60°C to 25°C in CD₂Cl₂) resolve splitting patterns, with coalescence temperatures indicating ΔG‡ ≈ 18 kcal/mol .
Basic: What analytical techniques quantify trace impurities in 6,6′-Dimethoxy-2,2′-binaphthalenyl samples?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities <0.1% (e.g., dehalogenated byproducts). MS/MS fragmentation (m/z 314 → 299) confirms structural identity .
- Elemental Analysis : Carbon/hydrogen deviation >0.3% indicates residual solvents (e.g., THF or DMF) .
Advanced: How is 6,6′-Dimethoxy-2,2′-binaphthalenyl integrated into helical polymers for chiral materials?
Methodological Answer:
The binaphthyl unit serves as a C₂-symmetric spacer in main-chain helices:
- Polymerization : Mitsunobu reaction links diol derivatives (e.g., 6,6′-dioctanonyl-2,2′-dimethoxy-1,1′-binaphthyl) with diiodo monomers. M_n ≈ 15–20 kDa (PDI = 1.2) is achieved .
- CD Spectroscopy : Positive Cotton effects at 225 nm (π→π*) confirm right-handed helicity, with helical pitch controlled by methoxy steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
